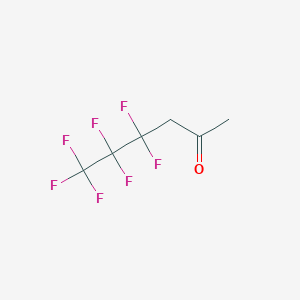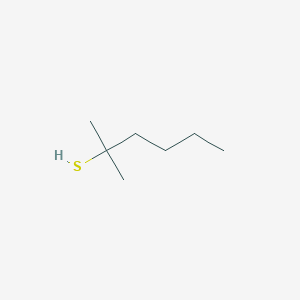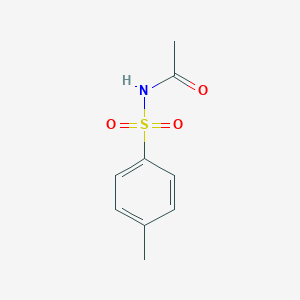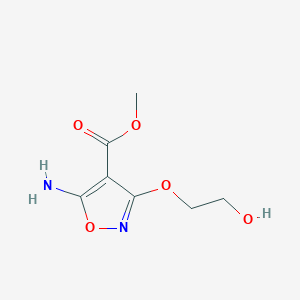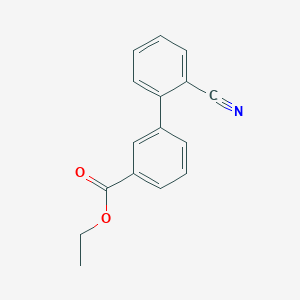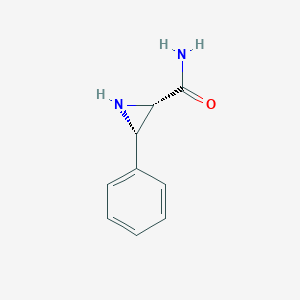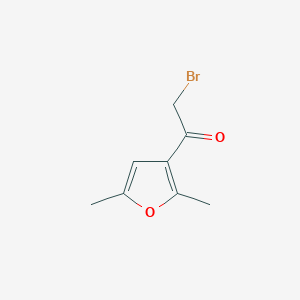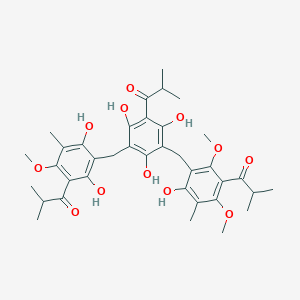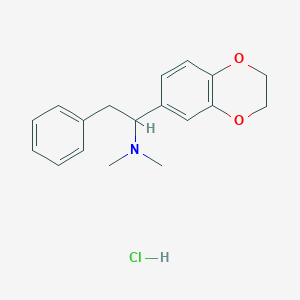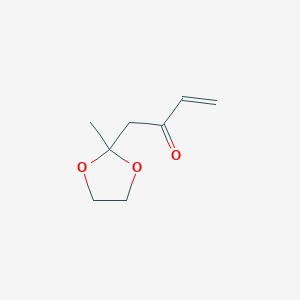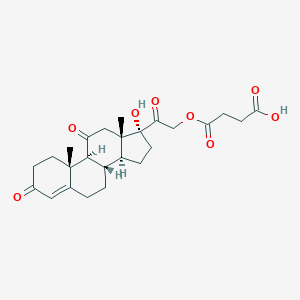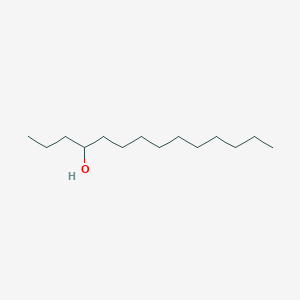
プロスタグランジンF2α-1,15ラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Prostaglandin F2alpha-1,15 lactone is a derivative of prostaglandin F2alpha, a naturally occurring prostaglandin found in various tissues of the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Prostaglandin F2alpha-1,15 lactone is particularly notable for its role in various biological processes and its potential therapeutic applications.
科学的研究の応用
Prostaglandin F2alpha-1,15 lactone has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various prostaglandin analogs and derivatives.
Biology: The compound is used to study the role of prostaglandins in cellular signaling and inflammation.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
Target of Action
Prostaglandin F2alpha-1,15 lactone, also known as PGF2-alpha 1,15-lactone, is a type of prostaglandin . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a variety of biological processes, including inflammation, blood flow, and the formation of blood clots .
Mode of Action
It is known that prostaglandins interact with specific receptors on the cell membrane, triggering a cascade of enzymatic reactions that lead to their physiological effects .
Biochemical Pathways
Prostaglandin F2alpha-1,15 lactone is involved in the synthesis of natural prostaglandins and their structural analogs . The synthesis process involves several key steps, including the formation of δ-lactones, γ-lactones, and 1,9-, 1,11-, and 1,15-macrolactones . These compounds are crucial for building the final prostaglandin molecule .
Pharmacokinetics
It is known that prostaglandins, in general, are rapidly metabolized and excreted from the body
Result of Action
The molecular and cellular effects of Prostaglandin F2alpha-1,15 lactone’s action are largely dependent on the specific physiological context in which it is acting. As a prostaglandin, it can have a wide range of effects, including the regulation of inflammation, blood flow, and the formation of blood clots .
Action Environment
The action, efficacy, and stability of Prostaglandin F2alpha-1,15 lactone can be influenced by various environmental factors. For instance, the presence of specific enzymes can affect its synthesis and metabolism . Additionally, factors such as pH and temperature can impact its stability .
生化学分析
Biochemical Properties
Prostaglandin F2alpha-1,15 lactone plays a significant role in biochemical reactions. It interacts with specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . The nature of these interactions is complex and involves a wide range of biochemical processes .
Cellular Effects
Prostaglandin F2alpha-1,15 lactone has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Molecular Mechanism
The mechanism of action of Prostaglandin F2alpha-1,15 lactone is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Prostaglandin F2alpha-1,15 lactone can vary with different dosages in animal models .
Metabolic Pathways
Prostaglandin F2alpha-1,15 lactone is involved in various metabolic pathways. It interacts with several enzymes and cofactors . Detailed information about the specific metabolic pathways that Prostaglandin F2alpha-1,15 lactone is involved in, including any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Prostaglandin F2alpha-1,15 lactone is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F2alpha-1,15 lactone typically involves the use of Corey lactone intermediates. The Corey procedure is a well-established method for synthesizing prostaglandins, utilizing key δ-lactone and γ-lactone intermediates with multiple stereocenters on the cyclopentane fragment to link the prostaglandin side chains . The process involves several steps, including the formation of bromohydrin, nickel-catalyzed cross-couplings, and Wittig reactions .
Industrial Production Methods: Industrial production of prostaglandin F2alpha-1,15 lactone follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high enantioselectivity and yield. The use of chemoenzymatic synthesis methods has been reported to achieve the synthesis of prostaglandin F2alpha in five steps on a 10-gram scale .
化学反応の分析
Types of Reactions: Prostaglandin F2alpha-1,15 lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include halogen-substituted prostaglandin derivatives and various analogs with modified biological activities .
類似化合物との比較
- Prostaglandin E2-1,15 lactone
- Prostaglandin E3-1,15 lactone
- Prostaglandin F2alpha-1,9 lactone
Comparison: Prostaglandin F2alpha-1,15 lactone is unique due to its specific binding affinity to the prostaglandin F2alpha receptor and its distinct biological effects. Compared to other prostaglandin lactones, it has a higher potency in inducing myometrial contractility and luteolytic activity . Additionally, its synthetic accessibility and stability make it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
55314-49-3 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC名 |
(1R,2E,4S,10Z,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChIキー |
UTLCNJREJFJDLH-YNNPMVKQSA-N |
異性体SMILES |
CCCCC[C@H]1/C=C/[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](C[C@H]2O)O |
SMILES |
CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O |
正規SMILES |
CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O |
同義語 |
PGF2α 1,15-lactone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of Prostaglandin F2alpha-1,15-lactone on the menstrual cycle, and how does it compare to other prostaglandin analogues?
A1: The research indicates that Prostaglandin F2alpha-1,15-lactone effectively shortens the luteal phase of the menstrual cycle in chacma baboons. [, ] This effect is also observed with other prostaglandin analogues, specifically 11 alpha (15S)-17-phenyl-ent-18-19,20-trinor-PGE2 methyl ester. [, ] The study highlighted that all four tested prostaglandin analogues, including Prostaglandin F2alpha-1,15-lactone, led to a significant reduction in both estradiol and progesterone levels, contributing to the observed luteal phase shortening. [, ] The study concluded that Prostaglandin F2alpha-1,15-lactone, along with the other two mentioned analogues, were the most effective in inhibiting progesterone production, a key indicator of corpus luteum function. [, ]
Q2: What is the mechanism of action of Prostaglandin F2alpha-1,15-lactone in causing luteolysis?
A2: While the provided abstracts do not delve into the specific mechanism of action for Prostaglandin F2alpha-1,15-lactone, they highlight its efficacy in inhibiting progesterone production, a hallmark of luteolysis. [, ] Further research beyond these abstracts is needed to elaborate on the precise molecular interactions and pathways involved in its luteolytic effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


